molecular formula C8H5NO2 B1288492 3-Formyl-2-hydroxybenzonitrile CAS No. 858478-91-8

3-Formyl-2-hydroxybenzonitrile

Cat. No. B1288492
CAS RN: 858478-91-8
M. Wt: 147.13 g/mol
InChI Key: ZEZNTASFXDNPHK-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxybenzonitrile is a chemical compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a benzene ring bonded to a nitrile group. The specific structure of 3-formyl-2-hydroxybenzonitrile includes a formyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is of interest due to its potential as an intermediate in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-formyl-2-hydroxybenzonitrile can be achieved through various methods. For instance, a selective synthesis of 2-hydroxy-4′-hydroxybenzophenones, which are structurally related to 3-formyl-2-hydroxybenzonitrile, has been reported through cascade reactions of 3-formylchromones with diversely substituted penta-3,4-dien-2-ones. This process involves either a [4 + 2] annulation or a [3 + 3] cyclization depending on the substitution patterns of the substrates . Additionally, the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, another related compound, has been optimized to achieve high yields and purity using a one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF .

Molecular Structure Analysis

The molecular structure of benzonitriles can be complex and exhibit polymorphism, as seen in related compounds. For example, α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, a structurally related molecule, has been shown to exist in multiple polymorphic forms, with different thermodynamic stabilities and properties. X-ray crystallography has been used to evaluate these polymorphs, revealing their potential for nonlinear optical behavior .

Chemical Reactions Analysis

Benzonitriles can undergo various chemical reactions, including halodeboronation, which is a method to introduce halogen atoms into the aromatic ring. A study on the synthesis of 2-bromo-3-fluorobenzonitrile demonstrated the generality of halodeboronation by transforming a series of aryl boronic acids into aryl bromides and chlorides with good to excellent yields . This reaction showcases the versatility of benzonitriles in chemical synthesis and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formyl-2-hydroxybenzonitrile would be influenced by the functional groups present on the benzene ring. The hydroxyl group would contribute to hydrogen bonding and potentially increase the solubility in polar solvents, while the formyl group could be involved in further chemical reactions, such as condensation. The nitrile group would contribute to the molecule's reactivity, particularly in nucleophilic addition reactions. Although specific data on 3-formyl-2-hydroxybenzonitrile is not provided, related compounds have been studied for their thermal behavior, melting points, and reactivity, which can provide insights into the properties of 3-formyl-2-hydroxybenzonitrile .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis Protocols and Applications 3-Formyl-2-hydroxybenzonitrile, as a derivative of hydroxybenzonitrile, is utilized in various synthetic pathways. A study demonstrated the synthesis of 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles, highlighting the significance of 3-Formyl-2-hydroxybenzonitrile in forming heterocyclic compounds. This protocol is especially noted for its efficiency and convenience, making it a valuable method in organic synthesis (Chen et al., 2017).

Analytical and Screening Applications The derivative of 3-Formyl-2-hydroxybenzonitrile, o-hydroxybenzonitrile, plays a role in the pharmaceutical industry. It's used in a high-throughput screening strategy to detect the activity of nitrilases, enzymes significant for the production of fine chemicals. The method employs o-hydroxybenzonitrile derivatives to transform into salicylic acid derivatives, which bind to Tb3+ and serve as a luminescent probe, indicating the nitrilase's activity. This innovative approach offers a more direct, sensitive, and time-efficient way to assess the activity of nitrilases from microorganisms (Zhu et al., 2007).

Environmental and Biological Insights

Biotransformation in Environmental Settings The compound 3,5-dibromo-4-hydroxybenzonitrile, closely related to 3-Formyl-2-hydroxybenzonitrile, has been studied for its anaerobic biodegradability. Research shows that bromoxynil and its derivatives undergo anaerobic degradation in various environmental conditions, indicating the potential environmental fate and transformation pathways of similar compounds like 3-Formyl-2-hydroxybenzonitrile (Knight et al., 2003).

Biological Activity and Applications Compounds structurally similar to 3-Formyl-2-hydroxybenzonitrile, such as 4-hydroxybenzonitrile derivatives, have been synthesized and evaluated for their biological activities. For instance, a family of iron(II)-cyclopentadienyl compounds with varying benzonitrile derivatives exhibited strong activity against colorectal and triple-negative breast cancer cells. This suggests the potential of 3-Formyl-2-hydroxybenzonitrile derivatives in medicinal chemistry and drug design (Pilon et al., 2020).

Safety and Hazards

The safety data sheet for 3-Formyl-2-hydroxybenzonitrile indicates that it may cause respiratory tract irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZNTASFXDNPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608644
Record name 3-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858478-91-8
Record name 3-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-2-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxybenzonitrile (4.70 g, 41.6 mmol) in acetic acid (40 mL) was added hexamethylenetetraamine (8.7 g, 62.4 mmol) and the mixture was heated to 120° C. for 2 h. The mixture was cooled to room temperature, followed by a standard aqueous/EtOAc workup and purified by silica gel column chromatography (PE:EA=1:1) to afford 5-formyl-2-hydroxybenzonitrile (Intermediate 47a) as a white powder (540 mg, 9%) and 3-formyl-2-hydroxybenzonitrile (Intermediate 47b) as a white powder (1.17 g, 19%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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